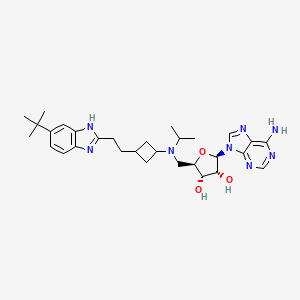

Pinometostat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFOLMYKSYSZQS-XKHGBIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720950 | |

| Record name | Pinometostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380288-87-8, 1380288-88-9 | |

| Record name | Pinometostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinometostat, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinometostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pinometostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINOMETOSTAT, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinometostat in MLL-Rearranged Leukemia: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and relapsed/refractory cases. A key driver of this malignancy is the aberrant recruitment of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) by MLL fusion proteins. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, ultimately driving a pro-leukemic gene expression program. Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of DOT1L that has shown clinical activity in this patient population. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, experimental methodologies, and visual pathways to elucidate its core function.

The Role of DOT1L in MLL-Rearranged Leukemia

In normal hematopoiesis, the MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression. However, in MLL-rearranged (MLL-r) leukemias, chromosomal translocations result in the fusion of the N-terminus of MLL with one of over 70 different partner proteins.[1][2] These MLL fusion proteins retain the ability to bind to DNA at specific target genes, but they lose their intrinsic methyltransferase activity. Instead, they aberrantly recruit the DOT1L enzyme.[3][4]

DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and tri-methylation of H3K79.[5][6] The recruitment of DOT1L by MLL fusion proteins leads to ectopic and elevated levels of H3K79 methylation at MLL target gene loci, including the critical hematopoietic regulators HOXA9 and MEIS1.[3][4][5][6][7] This aberrant hypermethylation is associated with active gene transcription and is a key event driving leukemogenesis in MLL-r leukemia.[2][3][5] Consequently, the enzymatic activity of DOT1L is essential for the maintenance of the leukemic state in these cancers, making it a prime therapeutic target.[3][8]

This compound: A Selective DOT1L Inhibitor

This compound is a potent and highly selective, S-adenosyl methionine (SAM)-competitive small-molecule inhibitor of DOT1L.[6][9] It exhibits subnanomolar affinity for DOT1L and demonstrates high selectivity, with over 37,000-fold greater potency against DOT1L compared to other histone methyltransferases.[4][6] By competing with the natural cofactor SAM, this compound effectively blocks the catalytic activity of DOT1L.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DOT1L's methyltransferase activity. This leads to a time- and concentration-dependent reduction in global H3K79 methylation levels within MLL-r leukemia cells.[6] The direct consequence of this enzymatic inhibition is the transcriptional repression of MLL fusion target genes, most notably HOXA9 and MEIS1.[1][2] The downregulation of these critical oncogenes disrupts the cellular machinery that maintains the leukemic phenotype, leading to:

-

Cell Cycle Arrest: MLL-r leukemia cells treated with DOT1L inhibitors show evidence of cell cycle arrest.[10]

-

Cellular Differentiation: Inhibition of DOT1L can induce the differentiation of leukemic blasts into more mature monocytic cells.[10]

-

Apoptosis: Prolonged exposure to this compound ultimately leads to programmed cell death (apoptosis) in MLL-r leukemia cells.[11]

The interplay between DOT1L and other chromatin regulators is also a facet of its mechanism. For instance, DOT1L has been shown to inhibit the localization of a repressive complex containing SIRT1 and SUV39H1.[12] Inhibition of DOT1L may therefore allow for the establishment of a more repressive chromatin state at MLL target genes, contributing to their silencing.[12]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Value | Context | Reference |

| DOT1L Affinity | Subnanomolar | In vitro binding affinity of this compound to the DOT1L enzyme. | [6] |

| Selectivity | >37,000-fold vs. other HMTs | Selectivity of this compound for DOT1L over other histone methyltransferases. | [4][6] |

| Cell Growth IC50 | <1 µM | Half-maximal inhibitory concentration for cell growth in MLL-r leukemia cell lines. | [6] |

| Clinical Dose (Adults) | 54 and 90 mg/m²/day (continuous IV) | Doses used in the expansion cohorts of the adult Phase 1 clinical trial. | [6] |

| Clinical Dose (Pediatrics) | 70 mg/m²/day (continuous IV) | Recommended Phase 2 dose for children > 1 year. | [4] |

| H3K79me2 Reduction (Clinical) | 7% to 88% | Reduction in global H3K79me2 levels observed in peripheral blood mononuclear cells of treated patients. | [6] |

| H3K79me2 Reduction at Target Genes (Clinical) | ≥ 80% | Reduction in H3K79me2 at HOXA9 and MEIS1 loci in leukemic blasts from pediatric patients. | [4] |

| Clinical Response (Adults) | 2 Complete Remissions (at 54 mg/m²/day) | Observed in a Phase 1 study of 51 patients with advanced acute leukemias, both with t(11;19) translocations. | [6] |

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed protocols, please refer to the cited literature.

Histone Methyltransferase (HMT) Assay

-

Principle: To quantify the enzymatic activity of DOT1L in the presence of an inhibitor. This is often a biochemical assay using recombinant enzyme and a histone substrate.

-

General Protocol:

-

Recombinant human DOT1L is incubated with a histone H3 substrate (e.g., reconstituted nucleosomes or H3 peptides).

-

The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-[³H]-methionine, in the presence of varying concentrations of this compound or a vehicle control.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped, and the histone substrate is captured (e.g., on a filter membrane).

-

The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Principle: To identify the genomic locations of specific histone modifications (e.g., H3K79me2) and how they are altered by drug treatment.

-

General Protocol:

-

MLL-r leukemia cells are treated with this compound or a vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to the histone modification of interest (e.g., anti-H3K79me2) is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for high-throughput sequencing.

-

Sequencing reads are aligned to a reference genome, and regions of enrichment (peaks) are identified, indicating the locations of the histone modification.

-

Peak enrichment at specific gene loci (e.g., HOXA9, MEIS1) is compared between this compound-treated and control samples.

-

RNA Sequencing (RNA-Seq)

-

Principle: To perform a global analysis of gene expression changes in response to this compound treatment.

-

General Protocol:

-

MLL-r leukemia cells are treated with this compound or a vehicle control for a specified duration.

-

Total RNA is extracted from the cells.

-

Messenger RNA (mRNA) is typically enriched from the total RNA population.

-

The mRNA is fragmented and converted into a cDNA library.

-

The cDNA library is sequenced using a high-throughput sequencing platform.

-

The sequencing reads are aligned to a reference transcriptome, and the expression level of each gene is quantified.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Pathophysiology of MLL-Rearranged Leukemia.

Caption: this compound's Mechanism of Action.

Caption: Workflow for Preclinical Evaluation.

Mechanisms of Resistance

As with many targeted therapies, resistance to this compound can emerge. Preclinical studies have identified several mechanisms, with the most prominent being the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein or MDR1).[1][13] Increased expression of ABCB1 can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[1][13] This resistance mechanism can sometimes be overcome by co-administration of an ABCB1 inhibitor, such as valspodar.[1] Other, non-efflux pump-mediated resistance mechanisms are also being investigated.[1]

Clinical Perspective and Future Directions

Phase 1 clinical trials have demonstrated that this compound is generally well-tolerated and can induce clinical responses, including complete remissions, in a subset of patients with MLL-r leukemia.[6] The pharmacodynamic data from these trials confirm on-target activity, with significant reductions in H3K79 methylation observed in patients' cells.[4][6]

However, the modest single-agent efficacy has prompted the exploration of combination therapies.[6] Ongoing and future clinical trials are investigating this compound in combination with standard chemotherapy agents, such as cytarabine and daunorubicin, as well as with other targeted agents like the hypomethylating agent azacitidine.[14][15][16] The rationale for these combinations is to target the leukemic cells through complementary mechanisms, potentially leading to more durable responses and overcoming resistance. The acceptable safety profile of this compound makes it a promising candidate for such combination strategies.[6][7]

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses the underlying epigenetic dysregulation in MLL-rearranged leukemias. Its mechanism of action is centered on the selective inhibition of DOT1L, leading to the reversal of aberrant H3K79 hypermethylation, downregulation of key leukemogenic genes, and subsequent cell death. While single-agent activity is observed, the future of this compound likely lies in rationally designed combination therapies to enhance its anti-leukemic efficacy and improve outcomes for patients with this challenging disease. Further research into resistance mechanisms and synergistic drug combinations will be critical for optimizing its clinical utility.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. tandfonline.com [tandfonline.com]

- 6. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ashpublications.org [ashpublications.org]

The Disruption of a Key Epigenetic Axis: A Technical Guide to DOT1L Inhibition by Pinometostat

This technical guide provides an in-depth exploration of the therapeutic strategy centered on the inhibition of the DOT1L enzyme by Pinometostat (EPZ-5676), with a particular focus on its role in disrupting H3K79 methylation in the context of MLL-rearranged (MLL-r) leukemias. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying molecular mechanisms, experimental validation, and clinical implications of this targeted epigenetic therapy.

Core Mechanism of Action

The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). In normal cellular contexts, H3K79 methylation plays a role in transcriptional regulation and DNA repair. However, in a specific subset of acute leukemias, chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins.

These MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to hypermethylation of H3K79 at critical leukemia-associated genes, such as HOXA9 and MEIS1. This aberrant epigenetic mark is a key driver of leukemogenesis, promoting the expression of genes that maintain the leukemic state.

This compound is a potent and selective small-molecule inhibitor of DOT1L. It functions as an S-adenosyl-L-methionine (SAM) analogue, competitively binding to the catalytic site of DOT1L and thereby preventing the transfer of a methyl group to H3K79. This selective inhibition leads to a global reduction in H3K79 methylation levels, particularly the di- and tri-methylated forms (H3K79me2/3). The subsequent downregulation of MLL fusion target genes, such as HOXA9 and MEIS1, results in the differentiation and apoptosis of leukemia cells.

Quantitative Efficacy of this compound

The preclinical and clinical activity of this compound has been quantified through various metrics, including in vitro cell line sensitivity, pharmacokinetic parameters, and patient response rates.

In Vitro Cellular Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated potent and selective activity against MLL-r leukemia cell lines.

| Cell Line | MLL Fusion Partner | IC50 (nM) | Reference |

| MOLM-13 | MLL-AF9 | 3.5 | |

| MV4-11 | MLL-AF4 | 1.8 | |

| KOPN-8 | MLL-ENL | 10 | |

| RS4;11 | MLL-AF4 | <10 | |

| SEM | MLL-AF4 | <10 |

Clinical Pharmacokinetics and Pharmacodynamics

Phase 1 clinical trials have established the pharmacokinetic profile and pharmacodynamic effects of this compound in patients with advanced hematologic malignancies.

| Parameter | Value | Unit | Population | Reference |

| Time to Maximum Concentration (Tmax) | 2 | hours | Adult Patients | |

| Half-life (t1/2) | 26.5 | hours | Adult Patients | |

| Recommended Phase 2 Dose | 55 | mg/m²/day | Pediatric Patients | |

| H3K79me2 Reduction in Bone Marrow | >90% | % | Adult Patients |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol is designed to map the genome-wide distribution of H3K79me2 and assess the impact of this compound treatment.

-

Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., MOLM-13) to a density of 1x10⁶ cells/mL. Treat cells with either DMSO (vehicle) or this compound at a final concentration of 100 nM for 4 days.

-

Cross-linking: Harvest cells and cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K79me2 enrichment. Compare the enrichment profiles between DMSO and this compound-treated samples.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following drug treatment.

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of culture medium.

-

Drug Treatment: Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the drug concentration to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression levels of DOT1L target genes, such as HOXA9 and MEIS1.

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described in the ChIP-seq protocol. Harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR machine.

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing the expression of the target genes to the housekeeping gene.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of DOT1L inhibition by this compound in MLL-rearranged leukemia.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: Workflow for analyzing gene expression changes using qRT-PCR.

Pinometostat (EPZ-5676): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its development represents a significant advancement in epigenetic therapy, particularly for patients with acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. These MLL-rearranged (MLL-r) leukemias are characterized by a poor prognosis and have historically had limited effective treatment options. This compound's targeted mechanism of action, which involves the selective inhibition of aberrant H3K79 methylation, offers a novel therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and key data that have defined its scientific journey.

Introduction: The Rationale for Targeting DOT1L in MLL-Rearranged Leukemia

Rearrangements of the MLL gene, located on chromosome 11q23, are found in a significant subset of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), and are particularly prevalent in infant leukemias.[1] These rearrangements result in the fusion of the N-terminus of the MLL protein with one of over 70 different partner proteins.[2] A critical molecular consequence of these MLL fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to chromatin.[3]

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[4][5] In the context of MLL-r leukemia, the MLL fusion protein tethers DOT1L to ectopic gene loci, leading to hypermethylation of H3K79.[6] This aberrant methylation pattern is crucial for the transcriptional activation of key leukemogenic target genes, including HOXA9 and MEIS1, which drive the proliferation and block the differentiation of hematopoietic progenitor cells, ultimately leading to leukemogenesis.[3][7] The dependency of MLL-r leukemias on this specific epigenetic alteration made DOT1L a highly attractive therapeutic target.

Discovery of this compound (EPZ-5676)

This compound was identified through a structure-guided drug discovery program aimed at developing potent and selective inhibitors of DOT1L. It is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[8]

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DOT1L, leading to a reduction in the levels of H3K79 di- and tri-methylation (H3K79me2/3).[9] This inhibition reverses the aberrant epigenetic signature in MLL-r leukemia cells, resulting in the transcriptional repression of MLL target genes like HOXA9 and MEIS1.[3] The downregulation of these critical oncogenes leads to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[10]

References

- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paper: Preliminary Report of the Phase 1 Study of the DOT1L Inhibitor, this compound, EPZ-5676, in Children with Relapsed or Refractory MLL-r Acute Leukemia: Safety, Exposure and Target Inhibition [ash.confex.com]

- 9. NCT02141828 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]

- 10. researchgate.net [researchgate.net]

The Role of DOT1L in Leukemogenesis and its Therapeutic Targeting by Pinometostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the pathogenesis of a subset of acute leukemias, particularly those harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. In these malignancies, the aberrant recruitment of DOT1L to chromatin leads to the ectopic methylation of histone H3 at lysine 79 (H3K79), a mark associated with active transcription. This results in the sustained expression of a leukemogenic gene program, including key downstream targets such as HOXA9 and MEIS1, which are crucial for the initiation and maintenance of the leukemic state. Pinometostat (EPZ-5676) is a first-in-class, potent, and selective small-molecule inhibitor of DOT1L's enzymatic activity. By competitively binding to the S-adenosyl methionine (SAM) binding pocket of DOT1L, this compound effectively reverses the aberrant H3K79 hypermethylation, leading to the downregulation of leukemogenic gene expression, cell cycle arrest, differentiation, and ultimately apoptosis of MLL-rearranged leukemia cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying DOT1L-mediated leukemogenesis, the pharmacological profile of this compound, and detailed protocols for key experimental assays used to investigate this therapeutic axis.

The Central Role of DOT1L in MLL-Rearranged Leukemogenesis

Chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23 are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[1] These translocations generate chimeric fusion proteins where the N-terminus of MLL is fused to one of over 70 different partner proteins.[2] Many of these fusion partners, such as AF4, AF9, AF10, and ENL, are components of large transcriptional regulatory complexes.[3]

A common pathogenic mechanism of these MLL fusion proteins is the aberrant recruitment of the DOT1L enzyme to chromatin.[3][4] This mistargeting of DOT1L leads to the hypermethylation of H3K79 at the promoter and enhancer regions of MLL target genes.[5] H3K79 methylation, particularly dimethylation (H3K79me2), is a histone mark strongly associated with actively transcribed genes.[5][6] The sustained H3K79 hypermethylation maintains an open chromatin state, facilitating the continuous expression of potent oncogenes, most notably the homeobox genes HOXA9 and its cofactor MEIS1.[1][4] The overexpression of HOXA9 and MEIS1 is a critical driver of leukemic transformation, as it blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia stem cells.[1][7]

Furthermore, DOT1L-mediated H3K79 methylation has been shown to inhibit the localization of repressive complexes, such as SIRT1/SUV39H1, thereby preventing the silencing of these leukemogenic genes.[8] The dependence of MLL-rearranged leukemias on this specific epigenetic pathway provides a clear rationale for the therapeutic targeting of DOT1L.[4][5]

Signaling Pathway of DOT1L in MLL-Rearranged Leukemia

Caption: DOT1L signaling pathway in MLL-rearranged leukemogenesis.

This compound (EPZ-5676): A Targeted DOT1L Inhibitor

This compound is a small-molecule inhibitor that specifically targets the enzymatic activity of DOT1L.[9] It acts as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor for histone methylation.[7] By occupying the SAM binding pocket of DOT1L, this compound prevents the transfer of a methyl group to H3K79.[5] This leads to a global reduction in H3K79 methylation levels, with a particularly profound effect at the aberrantly targeted MLL fusion gene loci.[10] The reversal of this key epigenetic mark results in the transcriptional repression of HOXA9, MEIS1, and other leukemogenic genes, thereby inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[11]

Preclinical Efficacy of this compound

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cell lines in preclinical studies.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Ki for DOT1L | 80 pM | Cell-free assay | [4][5][7] |

| Selectivity | >37,000-fold vs. other methyltransferases | Cell-free assays | [12] |

| IC50 (H3K79me2 inhibition) | 3 nM | MV4-11 | [4] |

| 5 nM | HL60 | [4] | |

| 27 nM | NOMO-1 (sensitive) | [11] | |

| 95 nM | NOMO-1 (resistant) | [11] | |

| IC50 (Proliferation, 14-day) | 3.5 nM | MV4-11 | [4][12] |

| 71 nM | KOPN-8 | [11] | |

| 658 nM | NOMO-1 | [11] | |

| IC50 (Gene Expression - HOXA9) | 67 nM | MV4-11 | [12] |

| IC50 (Gene Expression - MEIS1) | 53 nM | MV4-11 | [12] |

Clinical Activity of this compound

This compound has been evaluated in Phase 1 clinical trials for both adult and pediatric patients with relapsed/refractory acute leukemias, particularly those with MLL rearrangements.

| Clinical Trial | Patient Population | Key Findings | Reference(s) |

| NCT01684150 (Adults) | 51 adults with relapsed/refractory acute leukemia | - Maximum tolerated dose not reached. - 2 complete remissions observed at 54 mg/m²/day. - Pharmacodynamic evidence of H3K79 methylation reduction (7-88%). - Most common adverse events: fatigue, nausea, constipation, febrile neutropenia. | [10][13] |

| NCT02141828 (Pediatrics) | 18 children with relapsed/refractory MLL-rearranged leukemia | - Recommended Phase 2 dose of 70 mg/m²/day for children >1 year. - No objective responses observed. - Transient reductions in peripheral or bone marrow blasts in ~40% of patients. - ≥80% reduction in H3K79 methylation at HOXA9 and MEIS1 loci. | [6][9] |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol outlines the key steps for performing ChIP-seq to analyze H3K79 dimethylation in leukemia cells.

Workflow for ChIP-seq

Caption: A streamlined workflow for a ChIP-seq experiment.

Detailed Methodology:

-

Cell Cross-linking: Resuspend 1x10^7 leukemia cells in 10 mL of fresh culture medium. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Wash cells twice with ice-cold PBS. Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K79me2 antibody. Add protein A/G beads and incubate for an additional 2 hours to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling, and analyze the distribution of H3K79me2 marks.

RT-qPCR for HOXA9 and MEIS1 Gene Expression

This protocol details the measurement of HOXA9 and MEIS1 mRNA levels.

Workflow for RT-qPCR

Caption: Standard workflow for an RT-qPCR experiment.

Detailed Methodology:

-

RNA Extraction: Isolate total RNA from treated and control leukemia cells using a TRIzol-based method or a commercial kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.

-

Quantitative PCR: Perform qPCR using SYBR Green or TaqMan gene expression assays for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Cell Proliferation Assay (MTS/MTT)

This protocol is for assessing the effect of this compound on the proliferation of leukemia cell lines.

Detailed Methodology:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours to 14 days) at 37°C in a humidified incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well and incubate for 2-4 hours.

-

Absorbance Reading: For MTS, read the absorbance at 490 nm. For MTT, add a solubilizing agent and read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay measures the ability of single cells to proliferate and form colonies.

Detailed Methodology:

-

Cell Preparation: Treat leukemia cells with this compound or vehicle for a specified duration.

-

Plating in Methylcellulose: Mix the treated cells with a methylcellulose-based medium supplemented with appropriate cytokines. Plate the cell suspension in a 6-well plate.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator.

-

Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each well.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in this compound-treated cells.

Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Detailed Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and suspension cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The aberrant recruitment of DOT1L and subsequent H3K79 hypermethylation is a key oncogenic driver in MLL-rearranged leukemias. This compound, a potent and selective DOT1L inhibitor, has demonstrated a clear mechanism of action by reversing this epigenetic lesion, leading to the suppression of the leukemogenic gene program and anti-leukemic activity in both preclinical and clinical settings. While single-agent efficacy has been modest, the strong biological rationale and the favorable safety profile of this compound provide a solid foundation for its further investigation in combination with other anti-leukemic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the role of DOT1L in leukemogenesis and to evaluate the efficacy of novel therapeutic strategies targeting this critical epigenetic pathway.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9-mediated leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] DOT1L and H3K79 Methylation in Transcription and Genomic Stability | Semantic Scholar [semanticscholar.org]

- 11. Degree of Recruitment of DOT1L to MLL-AF9 Defines Level of H3K79 Di- and Tri-methylation on Target Genes and Transformation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

Pinometostat (EPZ-5676): A Technical Guide to Target Validation in MLL Fusion Protein Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Pinometostat (EPZ-5676), a first-in-class small molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL) fusion protein-driven cancers. This document details the underlying mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for core validation assays.

Introduction: The Role of MLL Fusions and DOT1L in Leukemia

Rearrangements of the MLL (KMT2A) gene, located at chromosome 11q23, are found in a significant subset of acute leukemias, affecting both myeloid and lymphoid lineages.[1][2] These rearrangements result in the creation of oncogenic MLL fusion proteins, which are critical drivers of leukemogenesis. A key event in this process is the aberrant recruitment of the histone methyltransferase DOT1L by the MLL fusion protein to target gene loci.[3][4]

DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][5] The recruitment of DOT1L by MLL fusion proteins leads to the ectopic hypermethylation of H3K79 at specific gene loci, including the leukemogenic genes HOXA9 and MEIS1.[1][2][3][4] This aberrant methylation pattern results in the enhanced and sustained expression of these target genes, ultimately driving the leukemic phenotype.[1][3][4] The critical dependence of MLL-rearranged (MLL-r) leukemias on DOT1L activity makes it a compelling therapeutic target.[3][5]

This compound (EPZ-5676): A Selective DOT1L Inhibitor

This compound (EPZ-5676) is a potent and highly selective small molecule inhibitor of DOT1L's enzymatic activity.[5][6] It demonstrates sub-nanomolar affinity for DOT1L and exhibits remarkable selectivity, with a greater than 37,000-fold selectivity over other histone methyltransferases.[3][5] By inhibiting DOT1L, this compound effectively blocks H3K79 methylation, leading to the transcriptional repression of MLL fusion target genes like HOXA9 and MEIS1.[1][3][6] This targeted inhibition of a key oncogenic driver has shown promise in preclinical models and has been evaluated in clinical trials for patients with MLL-r leukemias.[1][3][5][7]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous preclinical studies across various MLL-rearranged leukemia cell lines and in vivo models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent and selective anti-proliferative activity against leukemia cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) for cell growth is significantly lower in MLL-rearranged cells compared to those without such rearrangements.

| Cell Line | MLL Fusion Partner | IC50 (nM) | Reference |

| MV4-11 | MLL-AF4 | <10 | [6] |

| MOLM-13 | MLL-AF9 | <10 | [1] |

| KOPN-8 | MLL-ENL | <10 | [1] |

| NOMO-1 | MLL-AF9 | <20 | [1] |

| SEM | MLL-AF4 | <10 | [1] |

Table 1: In vitro anti-proliferative activity of this compound in various MLL-rearranged leukemia cell lines.

In Vivo Efficacy in Xenograft Models

In vivo studies using rodent xenograft models of MLL-rearranged leukemia have demonstrated significant anti-tumor activity of this compound. Continuous intravenous infusion of the drug has led to sustained tumor regressions.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| Rat subcutaneous MV4-11 xenograft | Continuous IV infusion | Complete and sustained tumor regressions | [6][8] |

| Mouse MLL-AF9 leukemia model | Not specified | Prolonged survival | [6] |

Table 2: In vivo efficacy of this compound in preclinical models of MLL-rearranged leukemia.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action in MLL-Rearranged Leukemia

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for this compound Target Validation

Caption: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from methodologies used in preclinical studies of DOT1L inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.

Materials:

-

MLL-rearranged and non-MLL-rearranged leukemia cell lines

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (EPZ-5676)

-

96-well flat-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 50 µL of the this compound dilution or vehicle control to the appropriate wells.

-

Incubate the plate for 7-14 days at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values using a non-linear regression curve fit.

Western Blot for H3K79 Dimethylation

Objective: To assess the effect of this compound on global H3K79 dimethylation (H3K79me2) levels.

Materials:

-

Treated and untreated leukemia cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen)

-

Anti-H3K79me2 antibody

-

Anti-total Histone H3 antibody (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-H3K79me2 and anti-total H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

Objective: To measure the expression levels of MLL fusion target genes (HOXA9, MEIS1).

Materials:

-

Treated and untreated leukemia cells

-

RNeasy Mini Kit (Qiagen) for RNA extraction

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

TaqMan™ Gene Expression Assays for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Extract total RNA from cells using the RNeasy Mini Kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

Set up the qPCR reaction with TaqMan™ Gene Expression Master Mix, the appropriate gene expression assay, and cDNA template.

-

Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias, directly addressing the underlying oncogenic mechanism. The validation of DOT1L as a therapeutic target has been robustly demonstrated through a combination of in vitro and in vivo studies. The data consistently show that this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells, reduces the expression of key leukemogenic genes, and leads to significant anti-tumor responses in preclinical models. While clinical activity as a monotherapy has been modest, the strong preclinical rationale and well-defined mechanism of action provide a solid foundation for its continued investigation in combination with other anti-leukemic agents.[5][9][10] The experimental protocols detailed in this guide provide a framework for the continued exploration of DOT1L inhibitors and their role in the treatment of MLL-rearranged and other susceptible malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Pinometostat's In Vitro Efficacy in Leukemia Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Pinometostat (EPZ-5676), a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L, on various leukemia cell lines. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole known histone methyltransferase responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).[1][2] In specific subtypes of acute leukemia, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene (now officially known as KMT2A), the MLL fusion proteins aberrantly recruit DOT1L to chromatin.[3][4] This leads to ectopic H3K79 hypermethylation at MLL target genes, such as HOXA9 and MEIS1, driving leukemogenic gene expression and malignant transformation.[3][4] this compound specifically targets this dependency by inhibiting DOT1L's catalytic activity, thereby reversing the aberrant H3K79 methylation, suppressing the expression of leukemogenic genes, and ultimately leading to cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[2][5]

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated across a panel of leukemia cell lines, demonstrating significant anti-proliferative effects and target engagement at nanomolar concentrations.

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | MLL Rearrangement | IC50 (Proliferation) | Assay Duration |

| MV4-11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | 3.5 nM[6] | Not Specified |

| KOPN-8 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | MLL-ENL | 71 nM[7] | 14 days |

| NOMO-1 | Acute Monocytic Leukemia | MLL-AF9 | 658 nM[7] | 14 days |

Table 2: Inhibition of H3K79 Dimethylation (H3K79me2) by this compound

| Cell Line | Leukemia Subtype | IC50 (H3K79me2) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 3 nM[6] |

| HL-60 | Acute Promyelocytic Leukemia | 5 nM[6] |

Impact on Cellular Processes

Treatment of sensitive leukemia cell lines with this compound leads to distinct changes in fundamental cellular processes, including apoptosis and cell cycle progression.

Apoptosis Induction

Flow cytometry analysis using Annexin V-FITC/PI staining has demonstrated that this compound induces apoptosis in MLL-rearranged leukemia cell lines. For instance, treatment of NOMO-1 and OCI-AML3 cells with 1 µM of this compound resulted in a significant, time-dependent increase in the apoptotic cell population.[1]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. In this compound-sensitive cell lines like NOMO-1 and OCI-AML3, treatment with 1 µM of the inhibitor led to a noticeable increase in the proportion of cells in the G0/G1 phase of the cell cycle over a 20-day period.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Leukemia cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[8][9]

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubated for the desired duration (e.g., 72 hours to 14 days) at 37°C in a humidified incubator with 5% CO₂.[7][9]

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[8][10]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8][10] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm (with a reference wavelength of 630 nm or 690 nm) using a microplate reader.[8][10]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Histone H3K79 Methylation

Western blotting is employed to detect the levels of H3K79 methylation.

-

Histone Extraction: Histones are extracted from this compound-treated and control cells using an acid extraction method.[7]

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of histone extracts (e.g., 0.5 µg) are separated on a 10-20% Tris-Glycine or Bis-Tris polyacrylamide gel.[6]

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.[11]

-

Blocking: The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control) overnight at 4°C with gentle agitation.[11][12]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.[12]

-

Analysis: The band intensities are quantified, and the level of H3K79me2 is normalized to the total Histone H3 level.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of H3K79me2 at specific gene loci.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[7][13]

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.[13]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K79me2 or a control IgG overnight at 4°C.[7][13] Protein A/G magnetic beads are then added to capture the antibody-chromatin complexes.[14]

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.[13]

-

DNA Purification: The DNA is purified using a spin column or phenol-chloroform extraction.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[2][7]

Visualizations

Signaling Pathway of this compound in MLL-Rearranged Leukemia

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for assessing this compound's in vitro activity.

References

- 1. researchgate.net [researchgate.net]

- 2. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validate User [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell viability (MTT) assay [bio-protocol.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. epigentek.com [epigentek.com]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. protocols.io [protocols.io]

The Pharmacodynamics of Pinometostat: A Deep Dive into Early-Phase Clinical Trials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like).[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in early-phase clinical trials, with a focus on its mechanism of action, target engagement, and clinical activity in patients with advanced acute leukemias, particularly those with mixed-lineage leukemia (MLL) gene rearrangements (MLL-r).

Mechanism of Action: Targeting the Epigenetic Machinery

This compound functions as a potent and highly selective S-adenosyl methionine (SAM) competitive inhibitor of DOT1L.[4] DOT1L is the sole known histone methyltransferase responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[5] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci. This epigenetic alteration drives the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, ultimately blocking hematopoietic differentiation and promoting leukemia cell proliferation.[5][6]

This compound specifically binds to the SAM pocket of DOT1L, inducing a conformational change that enhances the affinity between the inhibitor and the enzyme.[5] By blocking the catalytic activity of DOT1L, this compound leads to a reduction in H3K79 methylation, subsequent downregulation of MLL fusion target gene expression, and ultimately, induction of apoptosis in MLL-rearranged leukemia cells.[7][8] Preclinical studies have demonstrated that prolonged exposure to this compound is necessary to induce cell death and tumor regression.[1]

Pharmacodynamic Profile in Early-Phase Trials

The primary pharmacodynamic endpoint in early clinical studies of this compound was the modulation of H3K79 methylation in patient samples. The first-in-human Phase 1 trial (NCT01684150) enrolled adult patients with relapsed or refractory acute leukemias, with a focus on those harboring MLL rearrangements.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from preclinical and clinical studies.

| Parameter | Value | Assay System | Reference |

| Ki for DOT1L | 80 pM | Cell-free enzymatic assay | [4][9] |

| Selectivity | >37,000-fold | Against other histone methyltransferases | [1][10] |

| Cellular IC50 (H3K79me2) | 2.6 nM | MV4-11 cells (MLL-AF4) | [4] |

| IC50 (Proliferation) | 4 nM | MOLM13 cells (MLL-AF9) | [4] |

| IC50 (Proliferation) | 4 nM | MV4-11 cells (MLL-AF4) | [4] |

| Table 1: In Vitro Potency and Selectivity of this compound. |

| Dose Level | Pharmacodynamic Effect | Patient Population | Reference |

| 54 mg/m²/day | Reduction in global H3K79me2 levels in PBMCs (7% to 88%) | Adult acute leukemia | [1] |

| 54 mg/m²/day | 2 complete remissions in patients with t(11;19) | Adult acute leukemia | [1] |

| 90 mg/m²/day | Maximal exposure and methylation inhibition | Adult acute leukemia | [1] |

| 70 & 90 mg/m² | ≥ 80% reduction in H3K79 methylation at MLL-r target genes (HOXA9, MEIS1) in leukemic blasts | Pediatric relapsed/refractory MLL-r acute leukemia | [11] |

| Table 2: Clinical Pharmacodynamic Activity of this compound. |

Experimental Protocols

Phase 1 Clinical Trial Design (NCT01684150)

This was an open-label, multicenter study involving dose-escalation and dose-expansion cohorts.[1]

-

Patient Population: Adult patients with relapsed or refractory acute leukemias, with a significant portion having MLL gene rearrangements.[1]

-

Dosing Regimen: this compound was administered as a continuous intravenous (CIV) infusion. The initial dose-escalation phase involved a 21-day infusion within a 28-day cycle. This was later amended to a continuous 28-day infusion based on pharmacokinetic and pharmacodynamic data showing the need for sustained exposure.[1][12] Doses of 54 mg/m²/day and 90 mg/m²/day were selected for the expansion cohorts.[1][2]

-

Pharmacodynamic Assessments: Serial peripheral blood mononuclear cells (PBMCs) were collected from patients. Leukemic blasts were isolated from these samples for the analysis of H3K79 dimethylation (H3K79me2) levels.[13]

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-Seq) for H3K79me2 Analysis

-

Sample Preparation: Leukemic blasts were isolated from patient peripheral blood or bone marrow samples.

-

Chromatin Crosslinking and Shearing: Formaldehyde was used to crosslink proteins to DNA. The chromatin was then sheared into smaller fragments using sonication.

-

Immunoprecipitation: An antibody specific for H3K79me2 was used to immunoprecipitate the chromatin fragments containing this modification.

-

DNA Purification and Sequencing: The DNA was purified from the immunoprecipitated complexes and subjected to high-throughput sequencing.

-

Data Analysis: The sequencing reads were aligned to the human genome to identify the genomic regions enriched for H3K79me2. The level of enrichment at specific gene loci, such as HOXA9 and MEIS1, was quantified.

Clinical Activity and Future Directions

The early-phase clinical trials of this compound provided proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemia.[1] While the monotherapy showed modest clinical activity, with a few complete remissions observed, it established a favorable safety profile.[1][2] The most common adverse events included fatigue, nausea, constipation, and febrile neutropenia.[1][2]

The pharmacodynamic data clearly demonstrated on-target activity, with significant reductions in H3K79 methylation at key leukemogenic genes.[1][11] This molecular response, however, did not always translate into durable clinical responses in a broad patient population.

Mechanisms of resistance to this compound have been investigated, with studies pointing towards increased expression of drug efflux transporters like ABCB1 and activation of alternative signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[6]

These findings have paved the way for exploring combination therapies. The safety profile of this compound suggests its potential for use with other anti-leukemic agents.[1] Ongoing and future research will likely focus on combining this compound with standard chemotherapy or other targeted agents to enhance its efficacy and overcome potential resistance mechanisms.

References

- 1. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The DOT1L inhibitor this compound reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

Methodological & Application

Pinometostat (EPZ-5676) Treatment Protocol for In Vivo Xenograft Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3] In acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, the MLL-fusion proteins aberrantly recruit DOT1L to chromatin. This leads to ectopic H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1, driving the disease.[1][2][3] this compound competitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, leading to reduced H3K79 methylation, repression of MLL target genes, and selective apoptosis in MLL-rearranged leukemia cells.[3][4][5][6] Preclinical in vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound, making it a promising therapeutic agent for this high-risk leukemia subtype.[7][8][9]

These application notes provide a comprehensive overview of the treatment protocols for this compound in in vivo xenograft models, compiled from preclinical studies. The information herein is intended to guide researchers in designing and executing their own in vivo experiments.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway targeted by this compound in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical in vivo xenograft studies of this compound.

Table 1: Animal Models and Cell Lines

| Parameter | Details | References |

| Animal Species | Mouse, Rat | [10][11] |

| Mouse Strains | NCr nu/nu, BALB/c nude, NSG | [4][10][12] |

| Rat Strains | Immunocompromised rats (strain not specified) | [10] |

| Cell Lines | MV4-11 (MLL-AF4), KOPN-8 (MLL-ENL), NOMO-1 (MLL-AF9), MOLM-13 (MLL-AF9), SEM (MLL-AF4) | [2][6][10] |

Table 2: this compound Dosing and Administration

| Administration Route | Dosage | Vehicle/Formulation | Species | References |

| Continuous IV Infusion | 35 - 70.5 mg/kg/day | Not specified | Rat | [4] |

| Intraperitoneal (IP) | 20 mg/kg | Not specified | Mouse | [4] |

| Intraperitoneal (IP) | 50 mg/kg | 2% DMSO + 30% PEG 300 + 5% Tween80 + 63% PBS | Mouse | [12] |

| Intraperitoneal (IP) | 70 mg/kg | Not specified | Rat | [13] |

| Subcutaneous (SC) | Thrice daily (t.i.d) dosing, specific mg/kg not detailed | Solution formulation | Rat | [14] |

Table 3: Treatment Schedules and Efficacy

| Cell Line | Administration Route & Schedule | Dosage | Outcome | References |

| MV4-11 | Continuous IV infusion for 21 days | 70.5 mg/kg/day | Complete tumor regressions with no regrowth for up to 32 days post-treatment. | [4] |

| MV4-11 | Continuous IV infusion for 21 days | 35 mg/kg/day | Tumor regression. | |

| MV4-11 | Continuous IV infusion for 14 days | 35 - 70 mg/kg/day | Reduced H3K79me2 levels in tumor, bone marrow, and PBMCs. | [10] |

| MLL-r Xenograft | Intermittent IV infusion (8 hours/day) for 21 days | 67 mg/kg/day | Less efficacy than continuous infusion. | [10] |

| MV4-11 | Continuous IV infusion for 7 days | Not specified | Did not show significant efficacy. | [10] |

| MDA-MB-468 | Intraperitoneal injection every two days (6 doses) | 50 mg/kg | Anti-tumor activity observed. | [12] |

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating this compound in a subcutaneous xenograft model.

Detailed Experimental Protocols

Establishment of Subcutaneous Xenograft Model

This protocol is a general guideline and should be optimized for the specific cell line and animal strain used.

Materials:

-

MLL-rearranged leukemia cells (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., BALB/c nude or NSG), 4-6 weeks old[10]

-

Syringes (1 mL) and needles (23-25 gauge)

-

Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

-

Electric shaver or depilatory cream

Procedure:

-

Cell Culture: Culture MLL-rearranged cells in appropriate media until they reach the logarithmic growth phase with 80-90% confluency.[4]

-

Cell Preparation:

-

Harvest cells and wash them 2-3 times with sterile PBS or HBSS to remove any remaining culture medium.

-

Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell number and viability.

-

Resuspend the cell pellet in sterile PBS or HBSS to the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL).[10]

-

(Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice immediately before injection. Keep the mixture on ice to prevent solidification.[15]

-

-

Animal Preparation:

-

Anesthetize the mouse using an approved protocol.

-

Shave a small area on the flank of the mouse where the cells will be injected.[15]

-

-

Subcutaneous Injection:

-

Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Be careful not to puncture the underlying muscle or peritoneum.[15]

-

Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.[4][15]

-

Withdraw the needle slowly to prevent leakage of the cell suspension.[15]

-

-

Post-Injection Monitoring:

-

Monitor the animals for recovery from anesthesia.

-

Check the injection site for any adverse reactions.

-

Allow tumors to grow to a palpable and measurable size (e.g., 50-150 mm³) before starting treatment.[4]

-

Preparation and Administration of this compound

Preparation of this compound for Intraperitoneal (IP) Injection:

A common formulation for IP administration is a suspension in a vehicle solution.[12]

Materials:

-

This compound (EPZ-5676) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Phosphate-Buffered Saline (PBS) or Saline

Procedure (Example Formulation):

-

Prepare a stock solution of this compound in DMSO.

-

For the final working solution, prepare a vehicle consisting of 2% DMSO, 30% PEG 300, 5% Tween80, and 63% PBS.[12]

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for injection (e.g., for a 50 mg/kg dose).

-

Ensure the solution is well-mixed before administration. It is recommended to prepare this fresh on the day of use.[3]

Administration:

-

Administer the prepared this compound solution via intraperitoneal injection at the desired dosing schedule.

Note: For continuous intravenous infusion, specialized equipment such as osmotic pumps or infusion pumps is required. The formulation for this route may differ and often involves a more soluble preparation. Due to its rapid clearance, continuous exposure has been shown to be critical for optimal efficacy.[8] Subcutaneous administration has also been explored as an alternative to continuous IV infusion.[14]

Tumor Growth and Animal Welfare Monitoring

Tumor Measurement:

-

Measure the tumor dimensions (length and width) using digital calipers, typically 2-3 times per week.[10]

-

Calculate the tumor volume using a standard formula. A commonly used formula is:

-

Record the tumor volumes for each animal over the course of the study to generate tumor growth curves.

Animal Welfare Monitoring:

-

Monitor the animals daily for any signs of distress or toxicity.[5][14][16]

-

Key parameters to monitor include:

-

Body weight (measure 2-3 times per week)

-

Food and water consumption

-

Physical appearance (e.g., ruffled fur, hunched posture)

-